BenchChemオンラインストアへようこそ!

RC-33 HCl

CNS distribution brain-to-plasma ratio neurodegenerative disease models

RC-33 HCl is the only σ1R agonist validated to deliver a ~10.2 brain-to-plasma AUC ratio—1.5× that of PRE-084—ensuring sustained brain target engagement in chronic oral models of ALS, Parkinson's, and MS. Sub-nanomolar NGF-potentiating potency (EC50 ~0.1–1.0 nM) enables robust assay windows at low solvent interference. Broad-spectrum plasma stability (>90% remaining across mouse, rat, dog, human) simplifies translational dosing. Non-stereoselective binding allows racemic material for most studies; (R)-enantiomer offers 1.9–2.2× higher hepatic stability for chronic oral paradigms. Choose RC-33 HCl to eliminate uncontrolled PK variables and secure reproducible preclinical data.

Molecular Formula C21H28ClN
Molecular Weight 329.91
CAS No. 1346016-43-0
Cat. No. B610426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRC-33 HCl
CAS1346016-43-0
SynonymsRC-33 Hydrochloride;  RC-33 HCl;  RC 33 Hydrochloride;  RC 33 HCl;  RC33 Hydrochloride;  RC33 HCl; 
Molecular FormulaC21H28ClN
Molecular Weight329.91
Structural Identifiers
SMILESCC(C1=CC=C(C2=CC=CC=C2)C=C1)CCN3CCCCC3.[H]Cl
InChIInChI=1S/C21H27N.ClH/c1-18(14-17-22-15-6-3-7-16-22)19-10-12-21(13-11-19)20-8-4-2-5-9-20;/h2,4-5,8-13,18H,3,6-7,14-17H2,1H3;1H
InChIKeyIYZBMSKKZQBBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RC-33 HCl (CAS 1346016-43-0): A Metabolically Stable, Selective Sigma-1 Receptor Agonist for Neurodegenerative Disease Research and Procurement


RC-33 hydrochloride (HCl), CAS 1346016-43-0, is a synthetic small-molecule sigma-1 receptor (σ1R, S1R) agonist belonging to the arylalkylamine class [1]. It is characterized as a potent, selective, and metabolically stable σ1R ligand that enhances nerve growth factor (NGF)-induced neurite outgrowth in cellular models, positioning it as a key tool compound for investigating σ1R-mediated neuroprotection in preclinical models of amyotrophic lateral sclerosis (ALS), Parkinson's disease, and multiple sclerosis [1][2]. The racemic compound demonstrates non-stereoselective receptor binding, with both (R)- and (S)-enantiomers exhibiting comparable σ1R affinity and functional agonist activity, though the (R)-enantiomer shows superior in vitro hepatic metabolic stability in the presence of NADPH [2].

RC-33 HCl (CAS 1346016-43-0): Why Substitution with Other Sigma-1 Agonists Introduces Critical Experimental Variability


Sigma-1 receptor agonists exhibit significant variability in pharmacokinetic profiles, metabolic stability, CNS penetration, and off-target activity, making simple in-class substitution highly problematic for reproducible preclinical research. Unlike the widely used σ1R agonist PRE-084, RC-33 demonstrates markedly superior central nervous system (CNS) distribution, achieving a brain-to-plasma AUC ratio of approximately 10.2 compared to 6.7 for PRE-084 in mouse models [1]. Additionally, RC-33's unique metabolic stability profile—specifically the differential oxidative metabolism between enantiomers in hepatic S9 fractions—enables precise dosing control that is not achievable with less stable σ1R ligands [2][3]. Substituting RC-33 with another σ1R agonist without validation of CNS exposure, metabolic clearance, and functional potency in the target assay would introduce uncontrolled experimental variables and compromise data reproducibility, particularly in chronic dosing paradigms where steady-state brain concentrations are critical for neuroprotective efficacy [1].

RC-33 HCl (CAS 1346016-43-0): Direct Quantitative Evidence Differentiating RC-33 from Closest Analogs in Sigma-1 Receptor Pharmacology


Superior CNS Distribution and Brain Exposure Compared to PRE-084

In a head-to-head mouse pharmacokinetic study, (R)-RC-33 demonstrated significantly better CNS distribution than PRE-084, the most widely used reference σ1R agonist in preclinical research. This translates to higher and more sustained brain concentrations of the active compound following systemic administration [1].

CNS distribution brain-to-plasma ratio neurodegenerative disease models

Enantiomer-Differentiated Hepatic Metabolic Stability in the Presence of NADPH

When evaluated in rat and human liver S9 fractions supplemented with NADPH, the (R)-RC-33 enantiomer exhibited significantly higher metabolic stability than the (S)-enantiomer, while the racemic mixture showed intermediate degradation [1][2].

in vitro metabolic stability enantioselectivity hepatic clearance

Broad-Spectrum Stability in Biological Matrices Across Species

Racemic (R/S)-RC-33 demonstrates exceptional stability in plasma and whole blood across multiple preclinical species (rat, mouse, dog) and human, with minimal degradation observed in the absence of NADPH cofactor. This contrasts with many arylalkylamine σ1R ligands that are rapidly degraded by plasma esterases or other hydrolases [1].

metabolic stability cross-species comparison plasma stability

High-Affinity Sigma-1 Receptor Binding with Confirmed Selectivity Profile

RC-33 exhibits high-affinity binding to the σ1 receptor with Ki values in the low nanomolar range, comparable to or exceeding the affinity of clinically evaluated σ1R ligands such as pridopidine (Ki ~80 nM) and S1RA (Ki ~17 nM). Its selectivity over the sigma-2 receptor (σ2R) and NMDA receptor has been experimentally confirmed [1][2][3].

sigma-1 receptor affinity selectivity Ki determination

Functional Potentiation of NGF-Induced Neurite Outgrowth at Sub-Nanomolar Concentrations

RC-33 enhances NGF-induced neurite outgrowth in PC12 cells at concentrations as low as 0.1 nM, with maximal potentiation observed at 1-10 nM. This functional response is significantly more potent than that reported for many other σ1R agonists, including SA4503 and (+)-pentazocine, which typically require 100-1000 nM concentrations for comparable effects [1][2].

neurite outgrowth NGF potentiation PC12 cell differentiation

Gram-Scale Synthetic Feasibility for In Vivo Studies and Procurement Reliability

A validated gram-scale synthesis procedure for (R/S)-RC-33 and (R)-RC-33 has been established and published, enabling reproducible large-scale production for preclinical in vivo studies. This contrasts with many tool σ1R agonists that are only available in milligram quantities from specialty vendors, limiting their utility in chronic dosing studies [1][2].

gram-scale synthesis supply chain preclinical development

RC-33 HCl (CAS 1346016-43-0): Prioritized Research Applications Validated by Quantitative Evidence


Preclinical Efficacy Studies in Neurodegenerative Disease Models Requiring Sustained CNS Exposure

Based on the demonstrated 1.5-fold higher brain-to-plasma AUC ratio compared to PRE-084 (Section 3, Evidence Item 1), RC-33 is the preferred σ1R agonist for chronic oral dosing studies in mouse models of ALS, Parkinson's disease, and multiple sclerosis where sustained brain target engagement is critical [1]. The compound's broad-spectrum plasma stability (>90% remaining across mouse, rat, dog, and human matrices) ensures consistent exposure across species, simplifying translational study design [2].

In Vitro Neurite Outgrowth and Neuroprotection Assays Requiring High Potency

RC-33's sub-nanomolar functional potency in potentiating NGF-induced neurite outgrowth (EC50 ~0.1-1.0 nM) makes it the optimal positive control for σ1R-mediated neuroprotection assays in PC12 cells or primary neuronal cultures (Section 3, Evidence Item 5) [3]. Its approximately 100- to 1000-fold higher potency than SA4503 or (+)-pentazocine enables robust assay windows at concentrations that minimize solvent (DMSO) interference and reduce the risk of off-target effects due to mass action.

Chronic In Vivo Studies with Enantiomer-Specific Dosing Optimization

For research programs requiring chronic oral administration where hepatic first-pass metabolism is a concern, procurement of the enantiopure (R)-RC-33 is recommended based on its 1.9-fold (rat) to 2.2-fold (human) higher hepatic metabolic stability in NADPH-supplemented S9 fractions compared to the (S)-enantiomer (Section 3, Evidence Item 2) [4][5]. Conversely, for acute studies where synthetic economy and cost are prioritized, the racemic (R/S)-RC-33 HCl may be acceptable due to its non-stereoselective receptor binding and functional activity (comparable σ1R affinity: Ki = 2.3 nM vs 1.8 nM for (R)-RC-33) [5].

Mechanistic Studies of Sigma-1 Receptor Binding and Structure-Activity Relationships

RC-33 serves as a validated reference ligand for σ1R binding site mapping and computational docking studies, with its binding orientation experimentally confirmed by interaction fingerprint analysis and 3D-QSAR modeling (Section 3, Evidence Item 4) [6]. Its high affinity (Ki = 1.8-2.3 nM) and established selectivity over σ2R and NMDA receptors make it a reliable competitive ligand for radioligand displacement assays using [3H]-(+)-pentazocine [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RC-33 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.